

An In-depth Technical Guide to the Solubility and Stability of 2-Bromomesitylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromomesitylene

Cat. No.: B157001

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Bromomesitylene**, focusing on its solubility and stability. The information presented herein is intended to support research and development activities by providing essential data and experimental insights.

Physicochemical Properties of 2-Bromomesitylene

2-Bromomesitylene, also known as 2-bromo-1,3,5-trimethylbenzene, is an aromatic organic compound. A summary of its key physical and chemical properties is provided in the table below.

Property	Value
Molecular Formula	C ₉ H ₁₁ Br ^{[1][2]}
Molecular Weight	199.09 g/mol ^[2]
Appearance	Colorless liquid
Melting Point	2 °C
Boiling Point	225 °C (lit.)
Density	1.301 g/mL at 25 °C (lit.)
Refractive Index	n _{20/D} 1.552 (lit.)
CAS Number	576-83-0 ^{[1][2]}

Solubility Profile

Quantitative solubility data for **2-Bromomesitylene** in a wide range of organic solvents is not readily available in the literature. However, based on its chemical structure—a nonpolar aromatic hydrocarbon with a bromine substituent—its solubility can be predicted based on the principle of "like dissolves like."

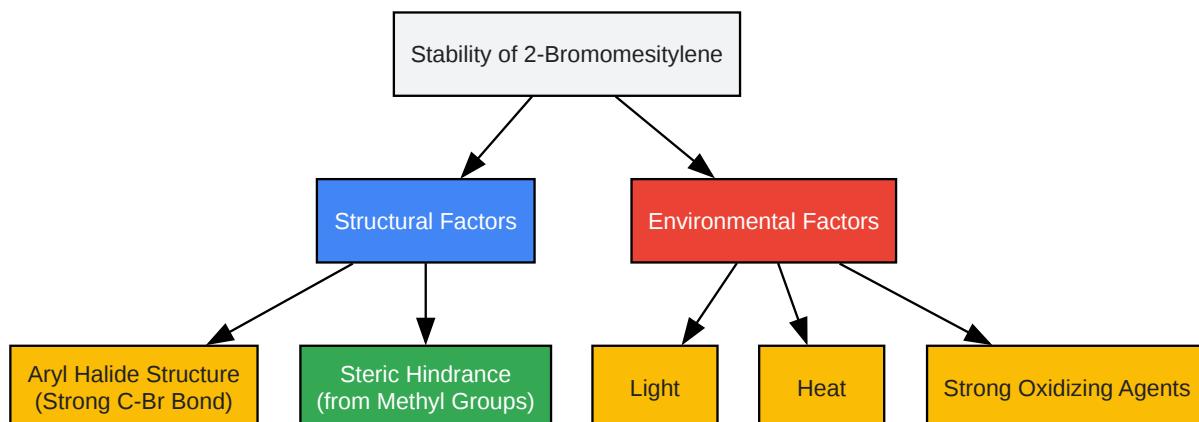
2-Bromomesitylene is reported to be insoluble in water^[1]. It is expected to be miscible with or soluble in nonpolar and weakly polar organic solvents, while exhibiting lower solubility in highly polar solvents.

Solvent	Polarity	Expected Solubility
Water	High	Insoluble[1]
Methanol	High	Sparingly Soluble
Ethanol	High	Sparingly Soluble
Acetone	Medium	Soluble
Dichloromethane	Medium	Soluble
Tetrahydrofuran (THF)	Medium	Soluble
Diethyl Ether	Low	Miscible
Toluene	Low	Miscible
Hexane	Low	Miscible
Carbon Tetrachloride	Low	Soluble[3]

Stability Characteristics

The stability of **2-Bromomesitylene** is influenced by its molecular structure and external environmental factors.

General Stability: **2-Bromomesitylene** is a relatively stable organic compound. Aryl halides, in general, are more stable and less reactive towards nucleophilic substitution reactions than alkyl halides[4]. This is due to the increased strength of the sp^2 -hybridized carbon-halogen bond in aryl halides compared to the sp^3 -hybridized carbon-halogen bond in alkyl halides[4].


Structural Factors Influencing Stability: The presence of three methyl groups on the benzene ring in **2-Bromomesitylene** contributes to its stability through steric hindrance. These bulky groups can shield the aromatic system from potential reactants.

Environmental Factors and Incompatibilities:

- Light Sensitivity:** **2-Bromomesitylene** is noted to be light-sensitive, and therefore, it should be stored in a dark, cool place[1].

- Heat: The compound is incompatible with excess heat[1].
- Oxidizing Agents: It is incompatible with strong oxidizing agents[1].
- Storage: For optimal stability, **2-Bromomesitylene** should be stored in a cool, dry, and well-ventilated area in a tightly sealed container[1].

The diagram below illustrates the key factors influencing the stability of **2-Bromomesitylene**.

[Click to download full resolution via product page](#)

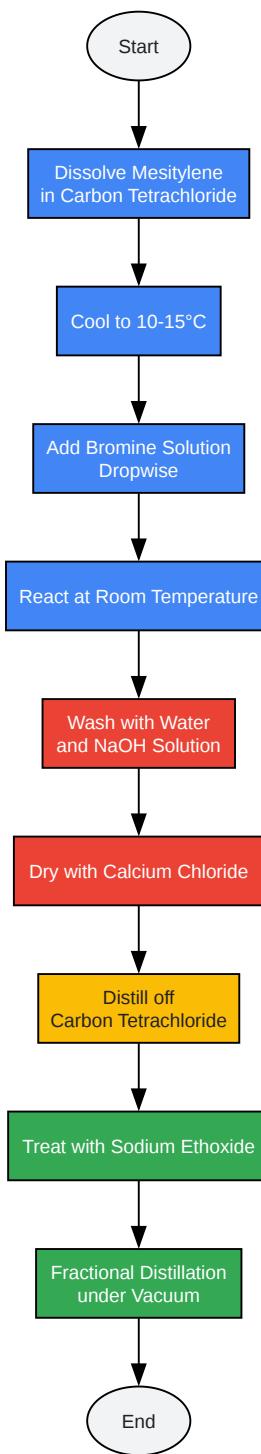
Caption: Factors influencing the stability of **2-Bromomesitylene**.

Experimental Protocols

Synthesis of 2-Bromomesitylene

2-Bromomesitylene is typically synthesized via the electrophilic bromination of mesitylene (1,3,5-trimethylbenzene). The following is a summary of a common experimental procedure[3].

Materials:


- Mesitylene
- Bromine
- Carbon Tetrachloride

- Sodium Hydroxide solution (20%)
- Calcium Chloride
- Sodium in 95% Ethanol

Procedure:

- A solution of mesitylene in carbon tetrachloride is cooled in an ice-salt bath.
- A solution of bromine in carbon tetrachloride is added dropwise to the stirred mesitylene solution while maintaining a low temperature (10-15°C).
- After the addition is complete, the reaction mixture is allowed to stand at room temperature.
- The solution is washed with water and then with a 20% sodium hydroxide solution to remove any unreacted bromine and hydrobromic acid.
- The organic layer is dried over calcium chloride.
- The carbon tetrachloride is removed by distillation.
- The crude product is treated with a solution of sodium in ethanol to remove any side-chain halogenated byproducts.
- The product is then purified by fractional distillation under reduced pressure.

The workflow for the synthesis of **2-Bromomesitylene** is depicted below.

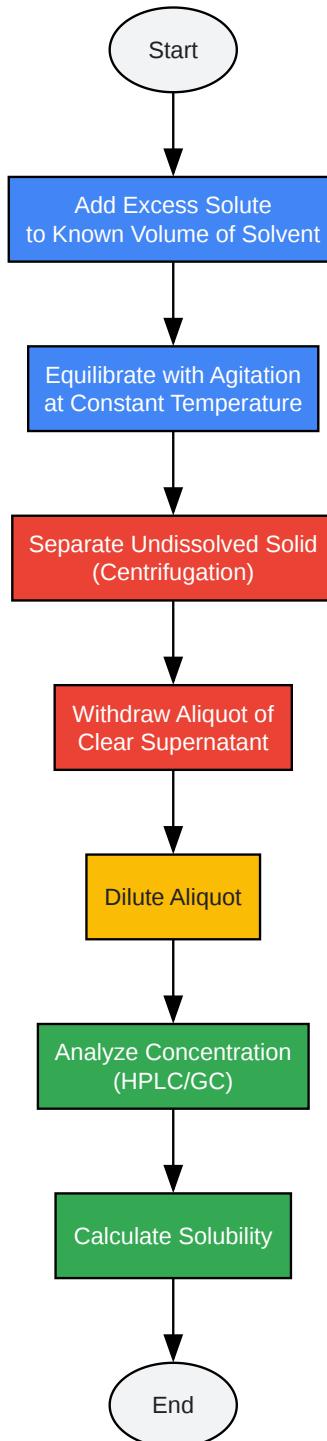
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Bromomesitylene**.

General Protocol for Solubility Determination

A general experimental protocol for determining the solubility of a sparingly soluble compound like **2-Bromomesitylene** in a given solvent is outlined below.

Materials:


- **2-Bromomesitylene**
- Selected solvent
- Vials with screw caps
- Shaker or magnetic stirrer
- Thermostatically controlled water bath or incubator
- Analytical balance
- Centrifuge
- HPLC or GC for concentration analysis

Procedure:

- Add an excess amount of **2-Bromomesitylene** to a known volume of the solvent in a vial.
- Seal the vial and place it in a shaker or on a magnetic stirrer in a constant temperature environment.
- Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the suspension to settle.
- Centrifuge the sample to separate the undissolved solid.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or GC).

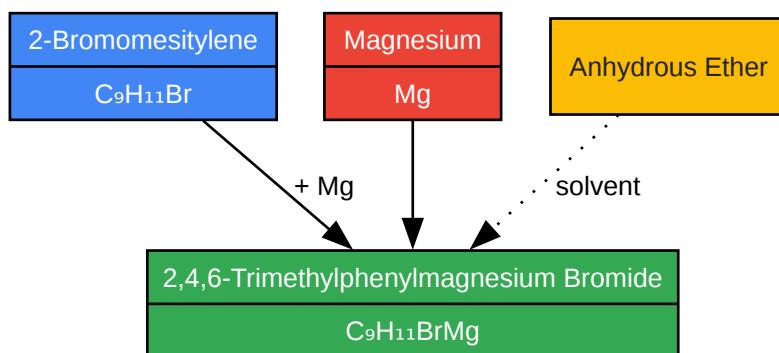
- Determine the concentration of **2-Bromomesitylene** in the diluted sample using a pre-validated analytical method.
- Calculate the original solubility in the solvent, accounting for the dilution factor.

The following diagram illustrates the workflow for determining solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination.

Key Chemical Reactions


Grignard Reagent Formation

2-Bromomesitylene is a common substrate for the formation of a Grignard reagent, 2,4,6-trimethylphenylmagnesium bromide. This is a crucial reaction in organic synthesis for the formation of carbon-carbon bonds[5].

The reaction involves the treatment of **2-Bromomesitylene** with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF)[6].

The mechanism for the formation of a Grignard reagent involves the transfer of an electron from the magnesium metal to the aryl halide[7].

The diagram below shows the formation of the Grignard reagent from **2-Bromomesitylene**.

[Click to download full resolution via product page](#)

Caption: Grignard reagent formation from **2-Bromomesitylene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromomesitylene, 99% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]
- 2. 2-Bromomesitylene | C9H11Br | CID 68473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. quora.com [quora.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. SATHEE CUET: Chemistry Grignard Reaction Mechanism [cuet.iitk.ac.in]
- 7. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility and Stability of 2-Bromomesitylene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157001#solubility-and-stability-of-2-bromomesitylene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com